molecular formula C13H17F3N2O2 B2818723 1-Prop-2-enoyl-N-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]piperidine-4-carboxamide CAS No. 2361727-51-5

1-Prop-2-enoyl-N-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]piperidine-4-carboxamide

Cat. No. B2818723
CAS RN: 2361727-51-5
M. Wt: 290.286
InChI Key: ZBVCQXZTMLINKC-NXEZZACHSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a piperidine ring, which is a six-membered ring with one nitrogen atom. It also contains a cyclopropyl group, which is a three-membered carbon ring, and a trifluoromethyl group, which is a carbon atom bonded to three fluorine atoms. The presence of these functional groups can significantly influence the compound’s chemical behavior .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of several functional groups and a cyclic structure. The piperidine ring and the cyclopropyl group are both forms of cycloalkanes, which are saturated hydrocarbons arranged in a ring structure .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the trifluoromethyl group is often quite reactive, especially under conditions that can remove the fluorine atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the trifluoromethyl group could make the compound more electronegative, while the cyclopropyl group could introduce strain into the molecule .

properties

IUPAC Name

1-prop-2-enoyl-N-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2O2/c1-2-11(19)18-5-3-8(4-6-18)12(20)17-10-7-9(10)13(14,15)16/h2,8-10H,1,3-7H2,(H,17,20)/t9-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVCQXZTMLINKC-NXEZZACHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C(=O)NC2CC2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)N1CCC(CC1)C(=O)N[C@@H]2C[C@H]2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Prop-2-enoyl-N-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]piperidine-4-carboxamide

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